REACTION_CXSMILES
|
C(Cl)(=O)C.C([NH:8][C:9]1[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([O:22][CH3:23])[C:16]=2[F:24])[N:12]=[C:11]([C:25]([O:27][CH3:28])=[O:26])[C:10]=1[Cl:29])(=O)C.C(=O)=O>C(=O)([O-])O.[Na+]>[NH2:8][C:9]1[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([O:22][CH3:23])[C:16]=2[F:24])[N:12]=[C:11]([C:25]([O:27][CH3:28])=[O:26])[C:10]=1[Cl:29] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
compound 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=NC(=C1)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for seven hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution, which
|
Type
|
CUSTOM
|
Details
|
again formed a slurry over time
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then cooled to ambient temperature
|
Type
|
DISSOLUTION
|
Details
|
The solids dissolved
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous sodium chloride (20.5 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting organic phase was then transferred to a 100 mL three-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
thermometer, heating mantle
|
Type
|
DISTILLATION
|
Details
|
distillation head
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISTILLATION
|
Details
|
to distill out a portion of the solvent
|
Type
|
ADDITION
|
Details
|
additional MIBK (4.8 mL) was added to the distillation bottoms and the mixture
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 55° C
|
Type
|
ADDITION
|
Details
|
Heptane (50 mL) was added dropwise to the clear solution over 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
resulting in the precipitation of the product
|
Type
|
FILTRATION
|
Details
|
The product was recovered by filtration through Whatman #50 paper
|
Type
|
WASH
|
Details
|
The filter cake was washed with heptane (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight under vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3506 g | |
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |